molecular formula C12H16O2 B13065851 2-(2,3-Dimethylphenyl)butanoic acid

2-(2,3-Dimethylphenyl)butanoic acid

Cat. No.: B13065851
M. Wt: 192.25 g/mol
InChI Key: GEXKLGWBKMLCEZ-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of butanoic acid, where the butanoic acid moiety is substituted with a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenyl)butanoic acid typically involves the reaction of 2,3-dimethylbenzene with butanoic acid derivatives under specific conditions. One common method involves the Friedel-Crafts acylation reaction, where 2,3-dimethylbenzene is reacted with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

[ \text{2,3-Dimethylbenzene} + \text{Butanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of advanced catalysts to enhance yield and reduce reaction time. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-(2,3-Dimethylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenyl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylphenyl)butanoic acid
  • 2-(3,4-Dimethylphenyl)butanoic acid
  • 2-(2,3-Dimethylphenyl)propanoic acid

Uniqueness

2-(2,3-Dimethylphenyl)butanoic acid is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and interactions compared to its analogs.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H16O2/c1-4-10(12(13)14)11-7-5-6-8(2)9(11)3/h5-7,10H,4H2,1-3H3,(H,13,14)

InChI Key

GEXKLGWBKMLCEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC(=C1C)C)C(=O)O

Origin of Product

United States

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